4-(2-Nitrophenoxy)phenol
Description
4-(2-Nitrophenoxy)phenol is an organic compound with the molecular formula C12H9NO4. It is characterized by a phenol group substituted with a nitrophenoxy group at the para position. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Properties
IUPAC Name |
4-(2-nitrophenoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPZTWLWRNMUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitrophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-nitrophenol with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Nitrophenoxy)phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic conditions.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Reduction: 4-(2-Aminophenoxy)phenol.
Oxidation: 4-(2-Nitrophenoxy)quinone.
Substitution: 4-(2-Nitrophenoxy)-2,6-dibromophenol (example for halogenation).
Scientific Research Applications
4-(2-Nitrophenoxy)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(2-Nitrophenoxy)phenol involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Nitrophenol: Similar in structure but lacks the phenoxy group.
2-Nitrophenol: Similar in structure but the nitro group is positioned differently.
4-(4-Nitrophenoxy)phenol: Similar but with a different substitution pattern.
Uniqueness: 4-(2-Nitrophenoxy)phenol is unique due to the specific positioning of the nitrophenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
Overview
4-(2-Nitrophenoxy)phenol, with the molecular formula CHNO, is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a phenolic structure substituted with a nitrophenoxy group, which enhances its reactivity and biological interactions. Recent research has focused on its anti-tumor, anti-inflammatory, and antimicrobial properties, making it a subject of interest for drug development.
This compound can be synthesized through nucleophilic aromatic substitution, typically involving 2-nitrophenol and 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is generally conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures to facilitate substitution. The compound's unique structure lends itself to various chemical reactions, including reduction and oxidation processes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, it has been evaluated for its effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound demonstrated significant antiproliferative activity, with IC values comparable to established chemotherapeutic agents. Mechanistically, it is believed to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. Research indicates that this compound may inhibit pro-inflammatory enzymes and pathways, thereby reducing inflammation markers in various models . This activity suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Properties
In addition to its antitumor and anti-inflammatory activities, this compound has shown antimicrobial effects against several pathogens. Studies indicate that it can inhibit bacterial growth and biofilm formation, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Microtubule Destabilization : The compound binds to tubulin, inhibiting its polymerization and leading to disrupted mitotic spindle formation .
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
- Antioxidant Activity : The phenolic structure allows it to scavenge free radicals, providing additional protective effects against oxidative stress .
Data Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | IC values in MCF-7: 10-33 nM | |
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
- Antitumor Efficacy : A study conducted on MCF-7 cells demonstrated that this compound significantly reduced cell viability through apoptosis induction. Flow cytometry analysis revealed G2/M phase arrest, indicating effective cell cycle disruption .
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory therapeutic agent.
- Antimicrobial Testing : Laboratory tests against Staphylococcus aureus revealed that the compound inhibited biofilm formation at sub-inhibitory concentrations, suggesting its utility in preventing infections associated with biofilms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
